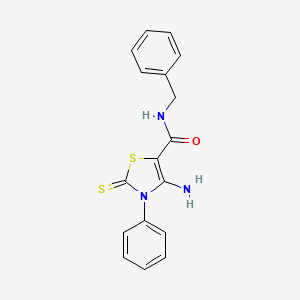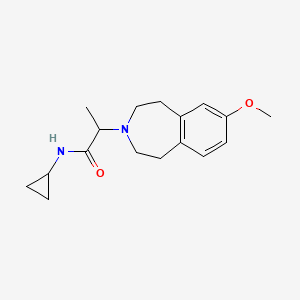![molecular formula C12H9BrN2O2S B5620615 N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide CAS No. 82366-72-1](/img/structure/B5620615.png)
N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a bromophenyl group, and a carbamothioyl moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide can be synthesized through a multi-step process. One common method involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding the desired compound in excellent yields of 94% . The reaction conditions typically involve the use of a palladium catalyst and a base such as potassium phosphate to facilitate the arylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The furan ring can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalyst: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Potassium Phosphate: Acts as a base in arylation reactions.
Triethylamine: Used as a base in the initial synthesis step.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules through coupling reactions.
Wirkmechanismus
The mechanism of action of N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide involves its interaction with bacterial cell membranes and enzymes. The compound can inhibit the growth of bacteria by disrupting their cell wall synthesis and interfering with essential metabolic pathways . Molecular docking studies have shown that the compound can bind to specific active sites on bacterial enzymes, leading to their inactivation .
Vergleich Mit ähnlichen Verbindungen
N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)furan-2-carboxamide: Lacks the carbamothioyl group, which may affect its biological activity.
N-(4-chlorophenyl)furan-2-carboxamide: Contains a chlorine atom instead of bromine, which can influence its reactivity and biological properties.
N-(4-bromophenyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, leading to different chemical and biological characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2S/c13-8-3-5-9(6-4-8)14-12(18)15-11(16)10-2-1-7-17-10/h1-7H,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEONNXBPSHVMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353328 |
Source


|
| Record name | ST50979739 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82366-72-1 |
Source


|
| Record name | ST50979739 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4-Chlorophenyl)sulfonylmethyl]-1,3-thiazol-2-amine](/img/structure/B5620533.png)
amino](2,3-dihydro-1-benzofuran-7-yl)acetic acid](/img/structure/B5620534.png)
![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5620552.png)
![4-[4,6-Bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]butanoic acid](/img/structure/B5620572.png)

![2-ethyl-9-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620583.png)
![5-HYDROXY-2-[4-(PROPANOYLOXY)BENZAMIDO]BENZOIC ACID](/img/structure/B5620590.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[2-(5-methyl-2-furyl)ethyl]benzamide](/img/structure/B5620602.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-N-(2-phenylethyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5620608.png)
![[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanone](/img/structure/B5620620.png)


![[2-methoxy-4-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] acetate](/img/structure/B5620636.png)
![10-methyl-4-(4-methylphenyl)-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B5620639.png)
